molecular formula C7H12O2 B2371147 cis-2,6-Dimethyloxan-4-one CAS No. 14505-80-7

cis-2,6-Dimethyloxan-4-one

Cat. No. B2371147
CAS RN: 14505-80-7
M. Wt: 128.171
InChI Key: FZXBJPDVINOGBR-OLQVQODUSA-N
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Description

“Cis-2,6-Dimethyloxan-4-one” is an organic chemical compound with the molecular formula C7H12O2 . It is a cyclic ketone and is commonly used as a flavoring agent in the food industry, providing a sweet, fruity aroma . It can be found naturally in various fruits and is also used in the production of fragrances and other aromatic products .


Molecular Structure Analysis

The molecular structure of “cis-2,6-Dimethyloxan-4-one” is represented by the molecular formula C7H12O2 . The average mass is 128.169 Da and the monoisotopic mass is 128.083725 Da .


Physical And Chemical Properties Analysis

“Cis-2,6-Dimethyloxan-4-one” has a boiling point of 50 °C (at a pressure of 9.0 Torr) and a predicted density of 0.956±0.06 g/cm3 .

Scientific Research Applications

Isomerism and Conformational Behavior

  • Studies have focused on understanding the isomerism and conformational behavior in various compounds, which is crucial in determining their chemical properties and reactivity. For instance, the occurrence of cis or trans configurations in square-planar diarylbis(dimethyl sulfoxide)platinum(II) complexes was investigated, revealing that the cis configuration is preferred for complexes with smaller ligands, while the trans configuration is favored with bulkier ligands, as confirmed by NMR spectroscopy and crystal structure analysis (Klein et al., 2005).

Organometallic Complexes and Catalysis

  • Research on organometallic complexes has been extensive, exploring their synthesis, structure, and reactivity. For example, water-soluble dimethyl complexes of formula cis-[PtMe2(dmso)(NHC·Na)] were prepared, and their hydrolytic stability under different conditions was studied, offering insights into the behavior of platinum-methyl bonds in various environments (Baquero et al., 2014).

Synthesis and Structural Analysis

  • Synthesis and structural analysis of cis-2,6-dimethylphenyl isocyanide compounds have been conducted to understand their chemical and physical properties. The compound cis-FeCl2(DMPI)4 was synthesized and characterized, revealing an octahedral coordination geometry around the Fe(II) center with cis-disposed chlorides. This study aids in understanding the structural features and reactivity of such complexes (Perry et al., 2010).

Photoisomerization and Supramolecular Chemistry

  • The phenomenon of photoisomerization has been a subject of research, particularly in azobenzene derivatives. Studies have focused on understanding the dynamics of cis-trans photoconversion and its applications in controlling molecular properties and reactions. For instance, the reversible encapsulation and fluorescence control through the trans-cis isomerization of azobenzene derivatives have been explored, showing potential in supramolecular chemistry and material sciences (Dube et al., 2010).

Safety And Hazards

“Cis-2,6-Dimethyloxan-4-one” is generally recognized as safe for use in food, but it should still be handled and utilized with proper safety measures and guidelines . The compound has been assigned the GHS07 safety symbol, with hazard statements H302-H319-H315-H335 . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation during use .

properties

IUPAC Name

(2R,6S)-2,6-dimethyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXBJPDVINOGBR-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2,6-Dimethyloxan-4-one

CAS RN

14505-80-7
Record name (2R,6S)-2,6-dimethyloxan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2,6-dimethyl-γ-pyrone (17 g, Aldrich) in EtOH 95% (300 mL) was hydrogenated for 3 days under 70 psi. After filtration over celite, the solvent was evaporated and replaced by CH2Cl2. The solution was then treated with celite (30 g) and PCC (48.5 g). The suspension was stirred for 3 hr. and the reaction was diluted with Et2O (300 mL) and then filtered over a pad of celite. The filtrate was evaporated to dryness and the residual solution was then chromatographed using hexane/Et2O (1:1) to give the title compound.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,6-Dimethyl-4H-pyran-4-one (4 g) was dissolved in ethanol (20 mL) and 10% Pd/C (400 mg) was added. The mixture was hydrogenated under H2 (1 atm) at room temperature for 25 hrs.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1.6M methyllithium in diethyl ether (20.9 mL, 33.4 mmol) was added to a stirred slurry of copper(I) iodide (4.25 g, 22.30 mmol) in diethyl ether (30 mL) at 0° C. and under nitrogen. The reaction was stirred at 0° C. for 20 min and then racemic 2-methyl-2H-pyran-4(3H)-one (1.25 g, 11.2 mmol) in diethyl ether (12.0 mL) was added over 10 min. The reaction was allowed to warm to RT and stirred 2 h. The reaction mixture was poured into sat NH4Cl (aq) and stirred 20 min. The solution was extracted with diethyl ether (4×60 mL) and the combined organics were washed with brine (˜80 mL), dried (MgSO4), filtered and concentrated to yield racemic (2R,6R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one (Cap-2, step b) (1.34 g) as an orange oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.28-4.39 (m, 2H), 2.55 (ddd, J=14.1, 4.8, 1.5 Hz, 2H), 2.24 (ddd, J=14.1, 6.5, 1.5 Hz, 2H), 1.28 (d, J=6.3 Hz, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.25 g
Type
catalyst
Reaction Step One
Quantity
20.9 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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